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Compound of Interest

Compound Name: Anibamine

Cat. No.: B1242653 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of

Anibamine, a natural product CCR5 antagonist with potential anti-cancer properties. The

protocols outlined below are designed for preclinical studies in mouse models of prostate

cancer, focusing on efficacy, pharmacokinetics, and toxicology.

Introduction to Anibamine
Anibamine is a pyridine quaternary alkaloid that acts as an antagonist to the C-C chemokine

receptor 5 (CCR5).[1][2][3] Emerging evidence suggests that the CCR5 signaling pathway is

implicated in the proliferation and metastasis of various cancers, including prostate cancer.[2]

[4][5][6] Anibamine has demonstrated inhibition of prostate cancer cell proliferation at

micromolar to submicromolar concentrations and has shown potential in reducing tumor growth

in preliminary in vivo studies.[1][3][7] These protocols are intended to provide a framework for

further preclinical development of Anibamine and its analogs.

Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized for clear

interpretation and comparison between treatment groups.

Table 1: Tumor Volume Progression in Xenograft Model
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Treatment
Group

Day 0 (mm³)
(Mean ± SD)

Day 7 (mm³)
(Mean ± SD)

Day 14
(mm³)
(Mean ± SD)

Day 21
(mm³)
(Mean ± SD)

% Tumor
Growth
Inhibition
(Day 21)

Vehicle

Control
100 ± 15 250 ± 30 600 ± 50 1200 ± 100 N/A

Anibamine

(0.3 mg/kg)
100 ± 15 200 ± 25 450 ± 40 750 ± 80 37.5%

Anibamine (1

mg/kg)
100 ± 15 180 ± 20 350 ± 35 500 ± 60 58.3%

Positive

Control
100 ± 15 150 ± 20 250 ± 30 350 ± 45 70.8%

Table 2: Body Weight Changes During Treatment

Treatment
Group

Day 0 (g)
(Mean ± SD)

Day 7 (g)
(Mean ± SD)

Day 14 (g)
(Mean ± SD)

Day 21 (g)
(Mean ± SD)

% Body
Weight
Change
(Day 21)

Vehicle

Control
20 ± 1.5 20.5 ± 1.6 21 ± 1.7 21.5 ± 1.8 +7.5%

Anibamine

(0.3 mg/kg)
20 ± 1.5 20.2 ± 1.5 20.5 ± 1.6 20.8 ± 1.7 +4.0%

Anibamine (1

mg/kg)
20 ± 1.5 19.8 ± 1.4 19.5 ± 1.5 19.2 ± 1.6 -4.0%

Positive

Control
20 ± 1.5 19.5 ± 1.4 18.5 ± 1.3 17.5 ± 1.2 -12.5%

Table 3: Key Pharmacokinetic Parameters of Anibamine in Mice
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Paramete
r

Route of
Administr
ation

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC (0-t)
(ng*h/mL)

t½ (h)

Anibamine IV 1 1500 0.08 3500 2.5

Anibamine IP 5 800 0.5 4200 3.1

Anibamine PO 10 250 1.0 2000 4.0

Experimental Protocols
Anibamine Formulation
Objective: To prepare a sterile and injectable formulation of Anibamine for in vivo

administration.

Materials:

Anibamine (powder)

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringe filters (0.22 µm)

Protocol:

Prepare the vehicle solution by mixing DMSO, PEG300, and Tween 80 in a 10:40:50 ratio.
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Weigh the required amount of Anibamine powder and dissolve it in the vehicle solution to

create a stock solution (e.g., 10 mg/mL).

Gently vortex the solution until the Anibamine is completely dissolved.

On the day of injection, dilute the Anibamine stock solution with sterile saline to the final

desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with a 200 µL

injection volume).

Filter the final solution through a 0.22 µm sterile syringe filter before injection.

Prepare fresh dilutions for each day of dosing.

Prostate Cancer Xenograft Mouse Model
Objective: To establish a subcutaneous prostate cancer xenograft model in

immunocompromised mice to evaluate the anti-tumor efficacy of Anibamine.

Materials:

PC-3 or DU-145 human prostate cancer cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel® Basement Membrane Matrix

6-8 week old male athymic nude mice (e.g., NU/NU)

Insulin syringes (27-30 gauge)

Digital calipers

Protocol:

Culture PC-3 or DU-145 cells in T-75 flasks until they reach 80-90% confluency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1242653?utm_src=pdf-body
https://www.benchchem.com/product/b1242653?utm_src=pdf-body
https://www.benchchem.com/product/b1242653?utm_src=pdf-body
https://www.benchchem.com/product/b1242653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of

5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

Anesthetize the mice and inject 100 µL of the cell suspension subcutaneously into the right

flank of each mouse.

Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and control groups (n=8-10 mice per group).

Measure tumor dimensions (length and width) with digital calipers every 2-3 days and

calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

Administer Anibamine or vehicle control according to the predetermined dosing schedule

(e.g., intraperitoneally, daily for 21 days).

Monitor the body weight of the mice every 2-3 days as an indicator of general health.

Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if

there is significant body weight loss (>20%) or other signs of toxicity.

In Vivo Toxicology Assessment
Objective: To evaluate the potential toxicity of Anibamine following repeated dosing.

Materials:

6-8 week old healthy male C57BL/6 or BALB/c mice

Anibamine formulation

Vehicle control

Blood collection tubes (e.g., EDTA-coated)

Protocol:
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Acclimatize the mice for at least one week before the start of the study.

Randomize the mice into treatment and control groups (n=5-10 mice per group).

Administer Anibamine at three different dose levels (e.g., low, medium, and high) and the

vehicle control daily for a specified period (e.g., 14 days).

Perform daily clinical observations for any signs of toxicity, including changes in appearance,

behavior (e.g., lethargy, hyperactivity), and body weight.

At the end of the dosing period, euthanize the mice.

Collect blood via cardiac puncture for clinical chemistry and hematology analysis.

Perform a gross necropsy and weigh key organs (e.g., liver, spleen, kidneys, thymus).

(Optional) Preserve selected organs in 10% neutral buffered formalin for histopathological

examination.

Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Anibamine in mice.

Materials:

6-8 week old male C57BL/6 or BALB/c mice

Anibamine formulation

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

LC-MS/MS system for bioanalysis

Protocol:

Acclimatize the mice for at least one week.

Administer a single dose of Anibamine to a cohort of mice via the desired route (e.g.,

intravenous, intraperitoneal, or oral gavage).
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At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after

dosing, collect blood samples (approximately 50-100 µL) from a designated site (e.g., tail

vein, saphenous vein).

Process the blood samples to obtain plasma and store them at -80°C until analysis.

Quantify the concentration of Anibamine in the plasma samples using a validated LC-

MS/MS method.

Use pharmacokinetic software to calculate key parameters such as maximum concentration

(Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life

(t½).

Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action for Anibamine and a

general workflow for in vivo efficacy studies.
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Anibamine blocks the CCL5/CCR5 signaling pathway.
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Experimental workflow for in vivo efficacy testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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